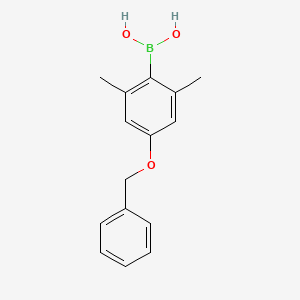

(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid

Vue d'ensemble

Description

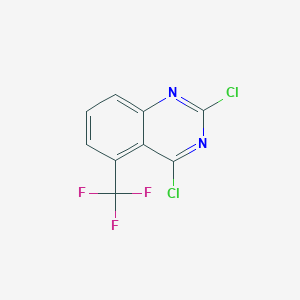

“(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid” is a type of boronic acid. Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . The molecular formula of this compound is C6H5CH2OC6H4B(OH)2, and it has a molecular weight of 228.05 .

Synthesis Analysis

Boronic acids can be used as building blocks and synthetic intermediates . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring .Molecular Structure Analysis

The molecular structure of boronic acids plays an important role in their reactivity and binding affinity to diols . The structure–reactivity relationships clearly indicated that both boronic acid structure and solution pH must be carefully considered .Chemical Reactions Analysis

Boronic acids have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid” include a molecular weight of 228.05 g/mol .Applications De Recherche Scientifique

- Role of Boronic Acid : (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid serves as a key organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .

- Application : The compound has been employed in the hydromethylation sequence, enabling the synthesis of various natural products and building blocks .

- Applications : Detection of blood glucose, ionic compounds, water traces, hydrogen peroxide, and tumor cell imaging .

Suzuki–Miyaura Coupling

Hydromethylation

Fluorescent Sensors

Anti-Tumor Immune Responses

Glucose Sensors

Safety And Hazards

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Propriétés

IUPAC Name |

(2,6-dimethyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11-8-14(9-12(2)15(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVDHBBWOUHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OCC2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

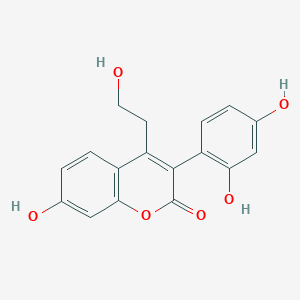

![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)

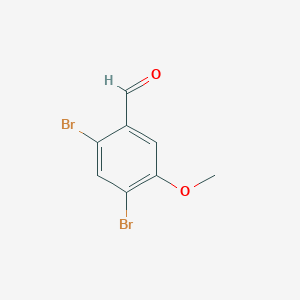

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

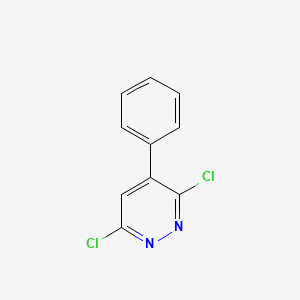

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)